molecular formula C10H10N2 B11917616 1-Methylindoline-4-carbonitrile

1-Methylindoline-4-carbonitrile

Cat. No.: B11917616
M. Wt: 158.20 g/mol
InChI Key: QAWLMJSVHMVPKO-UHFFFAOYSA-N
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Description

1-Methylindoline-4-carbonitrile hydrochloride (CAS 1956382-90-3) is a chemical compound offered for research and development purposes. This nitrile-substituted indoline derivative has a molecular formula of C10H11ClN2 and a molecular weight of 194.66 g/mol . It is characterized by a purity of not less than (NLT) 98% . As a specialized nitrile, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery efforts, particularly in the construction of more complex molecules with potential biological activity. The compound is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers are advised to consult the associated Safety Data Sheet (SDS) and wear appropriate personal protective equipment during handling. This product is intended for research applications only and is not for diagnostic or therapeutic use. It must be stored in a dry and sealed environment . Documents including MSDS, NMR, and HPLC data are available to support your research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,3-dihydroindole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWLMJSVHMVPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1 Methylindoline 4 Carbonitrile

Reactivity of the Saturated Indoline (B122111) Ring System

The saturated pyrrolidine (B122466) ring of the indoline system is susceptible to oxidative reactions that lead to aromatization, converting the indoline back to an indole (B1671886). This process re-establishes the aromaticity of the five-membered ring. Common oxidizing agents such as manganese dioxide (MnO2) or chloranil (B122849) can be employed for this transformation.

Another potential reaction of the saturated indoline ring is catalytic hydrogenation. While the benzene (B151609) ring is generally stable under typical hydrogenation conditions, the pyrrolidine ring can be further reduced under more forcing conditions, although this is less common than the aromatization reaction. researchgate.netnih.gov The specific conditions for such a reaction would depend on the catalyst and substrate.

Transformations Involving the N-Methyl Group

The N-methyl group of 1-methylindoline-4-carbonitrile can undergo several transformations, primarily N-demethylation and oxidation to an N-oxide.

N-Demethylation: The removal of the methyl group to yield the corresponding secondary amine, indoline-4-carbonitrile, is a significant transformation. This can be achieved through various methods, including the use of chloroformates or the Von Braun reaction using cyanogen (B1215507) bromide. researchgate.netgoogle.comnih.gov Photochemical methods have also been reported for the N-demethylation of similar tertiary N-methyl amines. researchgate.net A one-pot method involving oxidation to the N-oxide followed by reduction has also been described for N-methylated alkaloids. googleapis.com

N-Oxide Formation: The tertiary amine of the indoline ring can be oxidized to its corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The resulting N-oxide can be a stable compound or used as an intermediate for further reactions, including N-demethylation.

Reactivity of the Carbonitrile Group

The carbonitrile group at the C-4 position of the indoline ring is a versatile functional group that can participate in a variety of transformations.

Nucleophilic Addition Reactions to the Nitrile Moiety

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an intermediate amide, which can sometimes be isolated.

Reduction: The carbonitrile can be reduced to a primary amine (4-(aminomethyl)-1-methylindoline). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. ambeed.comnih.govorganicchemistrytutor.com The choice of reagent can sometimes allow for the selective reduction of the nitrile in the presence of other functional groups.

Reaction Reagent(s) Product Reference(s)
HydrolysisH3O+ or OH-1-Methylindoline-4-carboxylic acid
ReductionLiAlH4, then H2O4-(Aminomethyl)-1-methylindoline ambeed.comnih.govorganicchemistrytutor.com
ReductionH2, Ni catalyst4-(Aminomethyl)-1-methylindoline organicchemistrytutor.com

Grignard Reaction: Organometallic reagents such as Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. nih.govnih.govniscpr.res.in This reaction provides a valuable method for the formation of a new carbon-carbon bond at the C-4 position.

Cycloaddition Reactions Involving the Carbonitrile Group

While direct cycloaddition reactions with the carbonitrile group on the indoline ring are not extensively documented, related systems demonstrate the potential for such transformations. For instance, the corresponding isonitrile, which can be synthesized from the nitrile, readily undergoes inverse electron demand Diels-Alder reactions with tetrazines. lkouniv.ac.in This suggests that with appropriate activation, the carbonitrile group could potentially participate in cycloaddition reactions.

Formation of Heterocyclic Rings from the Nitrile Functionality (e.g., Triazoles)

The carbonitrile group is a key precursor for the synthesis of various nitrogen-containing heterocycles. A prominent example is the formation of triazoles. This can be achieved through the reaction of the nitrile with an azide, often catalyzed by copper or ruthenium salts, in what is known as a [3+2] cycloaddition or "click" reaction.

Regioselective Functionalization of the Indoline Core

The benzene ring of the indoline core can undergo regioselective functionalization, primarily through electrophilic aromatic substitution. The directing effects of the fused saturated pyrrolidine ring and the N-methyl group influence the position of substitution. Generally, electrophilic attack is directed to the positions ortho and para to the activating amino group, which are C-5 and C-7. However, the presence of the deactivating carbonitrile group at C-4 will influence the regioselectivity.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on the aromatic ring. libretexts.orgwikipedia.orgnih.gov The conditions for these reactions need to be carefully controlled to achieve the desired regioselectivity and avoid side reactions. For instance, bromination of 1-substituted-3-acetyl-5-hydroxy-2-methylindoles has been shown to occur regioselectively at the C-6 position. libretexts.org

Directed Metalation: The use of directing groups can achieve regioselective functionalization at specific positions that are otherwise difficult to access. For example, rhodium-catalyzed C-H functionalization at the C-7 position of N-pivaloylindoles has been reported. While not directly on this compound, these methods demonstrate the potential for selective functionalization of the indoline core.

Reaction Type Position(s) Example Reagents Reference(s)
Electrophilic Aromatic SubstitutionC-5, C-7 (generally favored), C-6HNO3/H2SO4 (Nitration), Br2/FeBr3 (Bromination) libretexts.orgwikipedia.orgnih.gov
Directed C-H FunctionalizationC-7[RhCp*Cl2]2 (with directing group)

Reactions at sp²-Hybridized Carbon Centers

The benzene ring of this compound possesses several sp²-hybridized carbon atoms that can participate in various reactions, most notably electrophilic aromatic substitution. The directing effects of the substituents—the activating N-methylindoline moiety and the deactivating, meta-directing nitrile group—govern the regioselectivity of these reactions.

In general, the fused pyrrolidine ring in indolines is an activating group, directing electrophiles to the ortho and para positions. In the case of this compound, the positions of interest on the benzene ring are C5, C6, and C7. The nitrogen atom of the indoline ring strongly activates the aromatic ring towards electrophilic attack. However, the nitrile group at C4 is a deactivating group and a meta-director. libretexts.org Therefore, electrophilic substitution is most likely to occur at the C5 and C7 positions, which are ortho and para, respectively, to the activating nitrogen atom and meta to the deactivating nitrile group.

Common electrophilic aromatic substitution reactions that could potentially be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-nitro- and 7-nitro-1-methylindoline-4-carbonitrile. masterorganicchemistry.com Similarly, halogenation with reagents like bromine in the presence of a Lewis acid could introduce a bromine atom at these positions.

Reactions at sp³-Hybridized Carbon Centers

Furthermore, the N-methyl group can influence the reactivity of the adjacent C2 position. While less common than reactions on the aromatic ring, functionalization at the C2 or C3 position of the indoline ring can be achieved under specific conditions, often involving radical or organometallic pathways.

Cross-Coupling Reactions of Halogenated Analogs and Potential Derivatization (e.g., Suzuki, Sonogashira)

Halogenated derivatives of this compound are valuable precursors for a wide range of derivatizations through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted indoline structures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and a boronic acid or ester. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgrsc.org For instance, a bromo-substituted this compound (e.g., at the C5, C6, or C7 position) could be coupled with various aryl or vinyl boronic acids to introduce new aromatic or vinylic substituents. The general reaction scheme is as follows:

Where X = Br, I and R' is an aryl or vinyl group.

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another important palladium- and copper-cocatalyzed transformation. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com This reaction would allow for the introduction of an alkynyl moiety onto the aromatic ring of a halogenated this compound.

Where X = Br, I and R' is an alkyl, aryl, or silyl (B83357) group.

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them invaluable for the synthesis of complex molecules derived from the this compound scaffold.

Oxidative and Reductive Transformations of the Compound

Both the indoline ring system and the nitrile group of this compound can undergo oxidative and reductive transformations, leading to a variety of new compounds with different functional groups.

Oxidation: As mentioned previously, the indoline ring can be oxidized to the corresponding indole. This transformation results in the formation of 1-methylindole-4-carbonitrile, a fully aromatic system. This dehydrogenation is a common and synthetically useful reaction.

Reduction: The nitrile group is susceptible to reduction under various conditions.

Reduction to an Aldehyde: Using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, the nitrile group can be partially reduced to an imine, which is then hydrolyzed upon workup to yield the corresponding aldehyde, 1-methylindoline-4-carbaldehyde. chemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.comadichemistry.comyoutube.com

Reduction to a Primary Amine: A more powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄), will reduce the nitrile group completely to a primary amine, affording (1-methylindolin-4-yl)methanamine. masterorganicchemistry.comadichemistry.comnumberanalytics.comquora.com

The indoline ring itself is generally stable to these reducing conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the benzene ring of the indoline could also be reduced.

The following table summarizes the potential reductive transformations of the nitrile group in this compound:

Starting MaterialReagentProduct
This compoundDIBAL-H, then H₂O1-Methylindoline-4-carbaldehyde
This compoundLiAlH₄, then H₂O(1-Methylindolin-4-yl)methanamine

Advanced Spectroscopic Characterization of 1 Methylindoline 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete assignment of all proton and carbon signals of 1-Methylindoline-4-carbonitrile can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, and the N-methyl protons.

Aromatic Region: The protons on the benzene (B151609) ring (H-5, H-6, and H-7) form an ABC spin system. The electron-withdrawing nature of the cyano group at the C-4 position deshields the ortho proton (H-5), shifting it downfield. The H-7 proton, being adjacent to the nitrogen-bearing carbon (C-7a), is also influenced by the heterocyclic ring. The H-6 proton is expected to appear at a more intermediate chemical shift. The coupling between these protons (ortho and meta) would result in complex multiplets for each signal.

Aliphatic Region: The saturated five-membered ring gives rise to two characteristic signals for the methylene (-CH₂-) groups at the C-2 and C-3 positions. These protons are expected to appear as two triplets due to vicinal coupling (³JHH) with each other. The protons at C-3, being benzylic, are typically shifted slightly further downfield compared to the C-2 protons which are adjacent to the nitrogen atom.

N-Methyl Group: The three protons of the methyl group attached to the nitrogen atom are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.3-7.4d (doublet)³J(H5-H6) ≈ 7-8
H-6~6.8-6.9t (triplet)³J(H6-H5) ≈ 7-8, ³J(H6-H7) ≈ 7-8
H-7~7.1-7.2d (doublet)³J(H7-H6) ≈ 7-8
H-2~3.3-3.4t (triplet)³J(H2-H3) ≈ 8-9
H-3~3.0-3.1t (triplet)³J(H3-H2) ≈ 8-9
N-CH₃~2.8-2.9s (singlet)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization, substitution, and electronic effects.

Nitrile Carbon: The carbon of the cyano group (C≡N) is characteristically found in the 115-125 ppm range.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The quaternary carbons (C-3a, C-4, C-7a) generally show lower intensity peaks. The carbon atom directly attached to the electron-withdrawing nitrile group (C-4) is expected to be significantly deshielded and have a low chemical shift value (around 100-110 ppm). The C-7a carbon, bonded to the nitrogen, will appear at a high chemical shift (~150-155 ppm). The remaining aromatic carbons (C-5, C-6, C-7) will resonate in the typical aromatic region of 110-135 ppm.

Aliphatic Carbons: The two sp³ hybridized carbons of the indoline (B122111) ring (C-2 and C-3) are expected in the upfield region. C-2, being adjacent to the nitrogen, typically appears further downfield (~50-55 ppm) than the C-3 carbon (~28-33 ppm).

N-Methyl Carbon: The carbon of the N-methyl group will produce a signal in the upfield region, typically around 35-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~53
C-3~30
C-3a~130
C-4~105
C-5~132
C-6~118
C-7~128
C-7a~152
N-CH₃~36
-C≡N~119

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments derived from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key cross-peaks would be observed between H-2 and H-3, confirming their vicinal relationship in the five-membered ring. Additionally, correlations between the aromatic protons H-5/H-6 and H-6/H-7 would establish the connectivity of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This would allow for the unambiguous assignment of each protonated carbon. For instance, the signal for the N-CH₃ protons at ~2.8-2.9 ppm would show a cross-peak with the carbon signal at ~36 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the N-methyl protons (N-CH₃) to C-2 and C-7a.

Correlations from the aliphatic H-2 protons to C-3 and C-7a.

Correlations from the aliphatic H-3 protons to C-2, C-3a, and C-4.

Correlations from the aromatic proton H-5 to C-3a, C-4, and C-7.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

C≡N Stretch: The most diagnostic peak is the stretching vibration of the nitrile group (C≡N). For aromatic nitriles, this band appears as a sharp, strong absorption in the range of 2240–2220 cm⁻¹ spectroscopyonline.com. Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles spectroscopyonline.com.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene and methyl groups will absorb just below 3000 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically result in several sharp bands in the 1620–1400 cm⁻¹ region.

C-N Stretches: The stretching vibration of the C-N bond of the N-methylaniline-type structure will appear in the 1350-1250 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
Nitrile C≡N Stretch2240-2220Strong, Sharp
Aromatic C=C Stretch1620-1450Medium to Strong
Aliphatic C-N Stretch1350-1250Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is essentially a 4-cyano-N-methylaniline system. The spectrum is expected to be dominated by π→π* transitions of the substituted benzene ring. The lone pair of electrons on the nitrogen atom of the indoline ring acts as an auxochrome, donating electron density into the aromatic system, while the cyano group is an electron-withdrawing group that extends the conjugation. This donor-acceptor system is expected to cause a bathochromic (red) shift of the absorption maxima compared to benzene or aniline itself. Typically, substituted anilines show two main absorption bands: a strong primary band (E2-band) around 230-250 nm and a weaker secondary band (B-band) at longer wavelengths, around 280-300 nm. The presence of the cyano group is expected to shift these bands to even longer wavelengths.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

The molecular formula for this compound is C₁₀H₁₀N₂. The exact monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074).

Calculated Exact Mass:

(10 * 12.000000) + (10 * 1.007825) + (2 * 14.003074) = 158.0844 An HRMS experiment, typically using a technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at an m/z value of approximately 159.0922. The high accuracy of the measurement (typically within 5 ppm) allows for the unambiguous confirmation of the molecular formula C₁₀H₁₀N₂, distinguishing it from any other possible formula with the same nominal mass.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial orientation of atoms, thereby offering a detailed portrait of the molecule's conformation and its interactions within the crystal lattice. While a specific crystallographic study for this compound has not been found in a comprehensive search of available literature, the solid-state structures of related indole (B1671886) and indoline derivatives have been extensively investigated, offering valuable insights into the potential structural characteristics of this compound.

The fundamental principle of SC-XRD involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The electrons of the atoms within the crystal scatter the X-rays, leading to a unique diffraction pattern of constructive interference. By meticulously measuring the intensities and positions of these diffracted beams as the crystal is rotated, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be generated. From this map, the precise coordinates of each atom can be determined, culminating in a complete and accurate molecular structure. carleton.educreative-biostructure.com

For a molecule like this compound, an SC-XRD analysis would definitively establish the geometry of the fused indoline ring system. It would reveal whether the five-membered pyrrolidine (B122466) ring adopts a planar or an envelope conformation, a common feature in saturated five-membered rings. Furthermore, the precise bond lengths and angles within the bicyclic system and of the methyl and nitrile substituents would be elucidated.

To illustrate the detailed structural information that can be obtained, the crystallographic data for a complex derivative containing a methyl-substituted indoline moiety, 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, is presented below. nih.gov This example showcases the level of detail that SC-XRD provides, including the determination of the crystal system, space group, and unit cell dimensions.

Interactive Table 1: Crystallographic Data for a Substituted Methylindoline Derivative nih.gov

ParameterValue
Chemical FormulaC₃₁H₂₂N₄O₄
Formula Weight514.53
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.0401 (5)
b (Å)14.9139 (6)
c (Å)13.7161 (5)
β (°)112.603 (2)
Volume (ų)2462.60 (16)
Z4

In the structure of this complex indoline derivative, the pyrrolidine ring was found to adopt a twist conformation. nih.gov The analysis also revealed that the indolin-2-one and the 1H-indole ring systems are nearly planar. nih.gov Such detailed conformational analysis would be invaluable for understanding the steric and electronic properties of this compound.

By analogy with other substituted indolines, it is plausible that the crystal structure of this compound would feature a well-ordered packing arrangement stabilized by a combination of these intermolecular forces. The elucidation of such packing motifs through SC-XRD is crucial for understanding the solid-state behavior of the compound and for rationalizing its physicochemical properties.

Computational Analysis of this compound Remains an Unexplored Frontier in Scientific Literature

A thorough investigation into the computational chemistry of the compound this compound reveals a significant gap in the existing scientific literature. Despite the growing importance of computational methods in characterizing molecular structures and predicting their properties, detailed theoretical studies, including Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, for this specific molecule are not publicly available.

Computational chemistry serves as a powerful tool to elucidate the fundamental characteristics of molecules. Techniques such as DFT are routinely employed to perform geometry optimization, which predicts the most stable three-dimensional arrangement of atoms in a molecule and provides key structural parameters like bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency analysis can be conducted to predict the infrared and Raman spectra of the molecule, offering insights into its vibrational modes. Furthermore, the electronic structure, which governs the chemical reactivity and properties of a compound, is also a key area of investigation.

A crucial aspect of modern computational chemistry is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are indicative of a molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO's properties reveal the molecule's capacity to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

While extensive computational data exists for related indole derivatives and other heterocyclic compounds, a specific and detailed computational analysis focused solely on this compound is absent from the surveyed scientific databases and publications. Consequently, the generation of data tables for its optimized structural parameters, vibrational frequencies, and electronic properties, as mandated by a structured scientific inquiry, cannot be fulfilled at this time. The exploration of the computational profile of this compound thus represents an open avenue for future research.

Computational Chemistry Investigations of 1 Methylindoline 4 Carbonitrile

Frontier Molecular Orbital (FMO) Analysis

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. schrodinger.comyoutube.com

For 1-Methylindoline-4-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) ring system, while the LUMO is anticipated to be centered around the electron-withdrawing nitrile group. The energy of this gap dictates the energy required for the lowest energy electronic excitation. schrodinger.com

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated. These indices provide quantitative measures of the molecule's reactivity. For instance, ionization potential (I) and electron affinity (A) can be related to the energies of the HOMO and LUMO, respectively. Global hardness (η) quantifies the resistance of a molecule to change its electron distribution, while the electronic chemical potential (μ) indicates the escaping tendency of electrons. The electrophilicity index (ω) measures the propensity of a species to accept electrons. thaiscience.info

Table 1: Theoretical Chemical Reactivity Indices for this compound

ParameterValue (eV)Formula
EHOMO-6.50-
ELUMO-1.80-
Energy Gap (ΔE)4.70ELUMO - EHOMO
Ionization Potential (I)6.50-EHOMO
Electron Affinity (A)1.80-ELUMO
Global Hardness (η)2.35(I - A) / 2
Chemical Potential (μ)-4.15-(I + A) / 2
Electrophilicity Index (ω)3.67μ2 / (2η)

Note: The values in this table are hypothetical and serve as a representative example for this compound based on typical values for similar aromatic nitriles and indole (B1671886) derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded for intuitive interpretation. Red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential, indicating sites for nucleophilic attack. thaiscience.inforesearchgate.net

For this compound, the MEP map is expected to show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. Conversely, the hydrogen atoms of the methyl group and the aromatic ring are likely to exhibit positive potential (blue). The distribution of electrostatic potential across the molecule provides insights into its intermolecular interactions and reactivity patterns. arxiv.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like chemical bonding in a molecule. wisc.eduwikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is particularly useful for understanding delocalization effects and hyperconjugative interactions. wikipedia.orgwisc.edu

In this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from the indoline ring to the nitrile group. The analysis quantifies the stabilization energy associated with donor-acceptor interactions, such as the interaction between a filled bonding orbital (donor) and an empty anti-bonding orbital (acceptor). These interactions are indicative of hyperconjugation and resonance effects within the molecule. For example, a significant interaction between the π orbitals of the benzene (B151609) ring and the π* anti-bonding orbital of the C≡N group would indicate strong electronic communication. mpg.deq-chem.com

Table 2: Representative NBO Analysis of Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C5-C6)π(C4-C9)20.5
π(C2-C3)π(N1-C9)18.2
LP(1) N7σ(C8-C11)5.8
σ(C1-H)σ(N7-C8)2.1

Note: This table presents hypothetical E(2) stabilization energies to illustrate the types of interactions that would be analyzed. Higher E(2) values indicate stronger delocalization.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their UV-Vis absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations would likely predict electronic transitions involving the promotion of an electron from the HOMO to the LUMO. Given the expected localization of these orbitals, this would correspond to a π-π* transition with significant charge transfer character from the indoline moiety to the nitrile group. The predicted absorption wavelengths would indicate the color and photochemical properties of the compound.

Table 3: Predicted Electronic Transitions for this compound via TD-DFT

TransitionWavelength (λ) (nm)Oscillator Strength (f)Major Contribution
S0 → S13200.45HOMO → LUMO (95%)
S0 → S22850.15HOMO-1 → LUMO (80%)
S0 → S32500.20HOMO → LUMO+1 (75%)

Note: The data in this table are illustrative and represent typical results for a molecule with this structure.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and telecommunications. arxiv.orgjhuapl.edu Computational chemistry provides a means to predict the NLO properties of molecules, such as the linear polarizability (α) and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are promising candidates for NLO applications. nih.gov

The structure of this compound, featuring an electron-donating indoline system connected to an electron-accepting nitrile group, suggests the potential for significant NLO response due to intramolecular charge transfer. Computational assessment of its polarizability and hyperpolarizability tensors would provide quantitative insight into its NLO capabilities.

Table 4: Calculated NLO Properties for this compound

PropertyValue (a.u.)
αtot150
βtot850

Note: These values are hypothetical and serve to illustrate the type of data obtained from NLO calculations. The magnitude of β is a key indicator of NLO activity.

Aromaticity and Stability Analysis

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. masterorganicchemistry.comkhanacademy.org Hückel's rule (4n+2 π electrons) is a primary criterion for aromaticity. khanacademy.org The indoline core of this compound contains a benzene ring, which is archetypally aromatic with 6 π electrons.

Applications of 1 Methylindoline 4 Carbonitrile in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, and 1-methylindoline-4-carbonitrile serves as a valuable starting material for the construction of more complex molecular frameworks. sigmaaldrich.com The indoline core, a hydrogenated version of indole (B1671886), provides a non-coplanar structure that can enhance the aqueous solubility of drug candidates. libretexts.org The synthesis of indoline derivatives can be achieved through various methods, including the catalytic hydrogenation of corresponding indole precursors. libretexts.org Specifically, N-substituted indoles, such as 1-methylindole, can be efficiently hydrogenated to their respective indolines using advanced catalytic systems, including those based on triarylboranes. acs.org This highlights a potential synthetic route to 1-methylindoline (B1632755) from 1-methylindole, which can then be further functionalized.

The nitrile group at the 4-position is a versatile functional handle that can be transformed into a variety of other groups, such as amines, carboxylic acids, or tetrazoles, further expanding the synthetic utility of this compound. beilstein-archives.org For instance, the reduction of the nitrile group would yield a primary amine, a key functional group for the synthesis of a wide range of biologically active compounds. The hydrolysis of the nitrile would afford a carboxylic acid, which can be used in amide bond formation or as a directing group in C-H activation reactions. The conversion of nitriles to tetrazoles is a common strategy in medicinal chemistry to introduce a bioisostere for a carboxylic acid group. beilstein-archives.org

The reactivity of the indoline ring itself also offers avenues for further diversification. The aromatic ring can undergo electrophilic substitution reactions, although the positions are influenced by the existing substituents. The nitrogen atom of the indoline can also participate in various chemical transformations. The combination of the reactive nitrile group and the modifiable indoline core makes this compound a key building block for creating diverse molecular architectures. sigmaaldrich.comresearchgate.net

Contributions to Catalyst Design and Organic Transformations

While direct applications of this compound in catalyst design are not extensively documented, its structural features suggest potential uses. The nitrogen atom could serve as a ligand for a metal catalyst, and the nitrile group could be either a non-coordinating spectator group or a group that influences the electronic properties of the ligand. The development of chiral indoline-based ligands has been a focus in asymmetric catalysis, and it is conceivable that chiral derivatives of this compound could be synthesized and employed as ligands in enantioselective transformations.

Furthermore, N-substituted indolines themselves can be substrates in catalytic reactions. The catalytic hydrogenation of N-substituted indoles to indolines is a well-established transformation, and recent advancements have focused on developing more efficient and environmentally benign catalysts, such as those based on main-group elements like boron. acs.org The development of catalysts for the selective functionalization of the indoline core is also an active area of research. chemicalbook.com

Utility in the Development of Advanced Materials

The unique electronic and photophysical properties of indole and indoline derivatives make them attractive candidates for applications in materials science, particularly in the fields of organic electronics and photonics.

Organic Semiconductors for Electronic Devices

Indole-based compounds have been investigated as components of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-rich nature of the indole ring allows it to function as an effective electron donor in donor-acceptor type organic semiconductor materials. The performance of these materials can be tuned by modifying the indole core with various substituents.

While specific studies on this compound for organic semiconductors are limited, the structural components suggest potential utility. The indoline core can act as a donor unit, and the electron-withdrawing nitrile group could modulate the electronic properties of the molecule, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The design of novel organic semiconductors often involves the combination of electron-donating and electron-accepting moieties to achieve desired charge transport characteristics. nih.gov Indoline-based dyes have been successfully employed as electron donors in organic solar cells. nih.gov The N-methyl group in this compound can improve solubility and influence the solid-state packing of the material, which are crucial factors for device performance.

Chromophores and Dyes with Tailored Optoelectronic Properties

The indole and indoline moieties are key components in a variety of chromophores and dyes. Cyanine (B1664457) dyes, for instance, are a class of synthetic dyes that often incorporate indolenine or quinoline (B57606) heterocycles. nih.govmdpi.com These dyes are known for their sharp absorption and fluorescence bands and are widely used in various biomedical and technological applications. The synthesis of cyanine dyes typically involves the condensation of a nucleophilic aza-heterocycle with a polyene-chain precursor. nih.gov Indolenium salts, which can be derived from indolines, are common starting materials for the synthesis of cyanine dyes. nih.gov

The presence of the nitrile group in this compound can significantly influence its photophysical properties. Cyano-substituted indoles have been shown to be fluorescent and can act as sensitive probes for their local environment. unb.ca The cyano group is a strong electron-withdrawing group and can participate in charge-transfer interactions, leading to interesting optical properties. The synthesis of azo dyes, another important class of chromophores, often involves the coupling of a diazonium salt with a coupling component. jbiochemtech.comrsc.org While not a direct precursor for azo dyes in the traditional sense, the amine that could be derived from the nitrile group of this compound could be diazotized and used in azo coupling reactions.

The combination of the indoline core, the N-methyl group, and the 4-cyano group in this compound provides a platform for the design of novel dyes with tailored absorption and emission properties for applications in areas such as fluorescent labeling, sensing, and nonlinear optics.

Exploration in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. rsc.orgresearchgate.netyoutube.com These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and dipole-dipole interactions, are crucial in determining the structure and function of biological systems and in the design of new functional materials. libretexts.orgnih.gov

The self-assembly of molecules like this compound in the solid state or in solution can lead to the formation of ordered structures with interesting properties. The interplay of various non-covalent interactions will dictate the final supramolecular architecture. nih.gov Understanding and controlling these interactions is key to the bottom-up fabrication of functional nanomaterials. While specific studies on the supramolecular chemistry of this compound are not widely reported, the principles of molecular recognition and self-assembly based on its structural components suggest a rich area for future exploration.

Advanced Analytical Methodologies for 1 Methylindoline 4 Carbonitrile Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of 1-Methylindoline-4-carbonitrile, offering high resolution and sensitivity for both purity determination and quantitative analysis. A reverse-phase HPLC method is typically developed for this purpose. cetjournal.it

A robust HPLC method for analyzing this compound would likely involve a C18 column, which separates compounds based on their hydrophobicity. cetjournal.it The mobile phase, a critical component of the separation process, would be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from any impurities. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where this compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

The validation of such a method is paramount and would include assessments of linearity, precision, accuracy, and specificity to ensure reliable and reproducible results. For instance, a study on a similar compound demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.999, and recovery values between 98.3% and 103.3%. nih.gov

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile form. nih.gov

A common derivatization technique is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the analyte to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. nih.gov This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. The derivatized sample is then injected into the GC system, where it is separated on a capillary column, often with a non-polar stationary phase like DB-5ms. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Hypothetical GC-FID Method Parameters for Derivatized this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, 1.2 mL/min
Detector Flame Ionization Detector (FID) at 300 °C
Injection Mode Split (20:1)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation

For the detection of trace levels of this compound and for unambiguous confirmation of its identity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.gov This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the compound is first separated using an HPLC system, similar to the one described in section 7.1. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, often using electrospray ionization (ESI). nih.gov The ionized molecules are then fragmented, and specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification even in complex matrices. nih.gov

Table 3: Representative LC-MS/MS Parameters for this compound

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition e.g., Precursor Ion [M+H]⁺ → Product Ion

The development of an LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters to achieve the desired sensitivity and specificity. mdpi.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. mdpi.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes an exceptionally powerful tool for high-sensitivity analysis of this compound, particularly for detecting and quantifying trace-level impurities or for pharmacokinetic studies. nih.gov

The shorter analysis times achieved with UPLC-MS/MS increase sample throughput, which is highly beneficial in high-throughput screening environments. The enhanced resolution allows for better separation of the target analyte from closely related impurities.

Table 4: Potential UPLC-MS/MS Method Parameters for this compound

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
MS System High-resolution tandem mass spectrometer
Ionization Mode ESI, Positive

A validated UPLC-MS/MS method for a pharmaceutical compound can demonstrate limits of quantification in the low ng/mL range, with excellent linearity and precision. mdpi.com

Micellar Electrokinetic Chromatography (MEKC) for Separation and Determination

Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis (CE) that allows for the separation of both charged and neutral molecules. wikipedia.org This technique is particularly useful for the analysis of a wide range of compounds, including indole (B1671886) derivatives. capes.gov.br In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org

The separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the interior of the micelles (the pseudo-stationary phase). kapillarelektrophorese.com Neutral analytes, like this compound, which would otherwise migrate with the electroosmotic flow in CE, can be separated based on their hydrophobicity and interaction with the micelles. researchgate.net

Table 5: Conceptual MEKC Method Parameters for this compound

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Sodium borate (B1201080) buffer (pH 9.2) containing 50 mM Sodium Dodecyl Sulfate (SDS)
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 214 nm

Research on related indole compounds has shown that MEKC can achieve baseline separation of multiple components in a relatively short time. capes.gov.br The addition of organic modifiers, such as acetonitrile, to the buffer can further optimize the separation by altering the partitioning of the analytes. capes.gov.br

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 1-Methylindoline-4-carbonitrile is the gateway to its broader application. Future research is expected to focus on moving beyond traditional, often harsh, reduction methods of the corresponding indole (B1671886), 1-methyl-1H-indole-4-carbonitrile. A primary objective will be the development of catalytic hydrogenation protocols that are both selective and sustainable. nih.gov This includes the exploration of non-precious metal catalysts to replace costly and toxic heavy metals. nih.govnih.gov

Furthermore, green chemistry principles will likely drive the adoption of alternative energy sources, such as photocatalysis, to facilitate the reduction of the indole ring under mild conditions. nih.gov The direct synthesis from acyclic precursors through cascade reactions that form multiple bonds in a single operation also represents a promising avenue for atom-economical synthesis. acs.org A significant challenge and area of focus will be the regioselective synthesis of 4-cyanoindoline derivatives from appropriately substituted anilines, which could offer a more direct route than the reduction of pre-formed indoles. google.com

Exploration of Unprecedented Reactivity Pathways

The bifunctional nature of this compound, with its reactive nitrile group and a nucleophilic secondary amine, offers a rich landscape for exploring novel chemical transformations.

The reactivity of the nitrile group is a key area for future investigation. This functional group can undergo a variety of transformations, including:

Hydrolysis: To yield the corresponding carboxylic acid or amide, which can serve as a handle for further functionalization. numberanalytics.com

Reduction: To produce the corresponding aminomethyl derivative, a valuable building block for the synthesis of more complex molecules. researchgate.net

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with various partners like azides to form tetrazoles, opening pathways to novel heterocyclic systems. numberanalytics.comnumberanalytics.com

Simultaneously, the indoline (B122111) nitrogen presents opportunities for N-functionalization. nih.gov Research into the selective alkylation, arylation, or acylation of the nitrogen atom will be crucial for creating a diverse library of derivatives with potentially new biological or material properties. acs.orgnih.gov The interplay between the reactivity of the nitrile group and the indoline nitrogen will undoubtedly lead to the discovery of unprecedented reaction pathways and the synthesis of novel molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound and its derivatives, the integration of its synthesis with modern technologies like flow chemistry and automated synthesis platforms is essential. Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. rsc.orgmdpi.com The development of continuous flow processes for the hydrogenation of 1-methyl-1H-indole-4-carbonitrile or for the subsequent functionalization of the indoline product would enable the rapid and efficient production of a library of compounds for screening. researchgate.net

Automated synthesis platforms can further expedite the discovery process by systematically exploring a wide range of reaction conditions and reactants. nih.gov This high-throughput approach will be invaluable for mapping the reactivity of this compound and for the rapid identification of derivatives with desired properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry is poised to play a pivotal role in guiding the future research of this compound. Density Functional Theory (DFT) and other advanced computational methods can be employed to:

Predict Reactivity: Model the electronic structure of the molecule to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new reactions.

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of potential reactions to understand and optimize reaction conditions.

Design Novel Catalysts: Simulate the interaction of the substrate with various catalysts to design more efficient and selective catalysts for its synthesis.

Predict Physicochemical Properties: Calculate properties such as solubility, electronic absorption and emission spectra, and receptor binding affinities for newly designed derivatives, accelerating the discovery of molecules with specific applications.

These computational insights will be instrumental in reducing the experimental workload and in making the research process more efficient and targeted.

Expansion into New Areas of Materials Science and Catalysis

The unique electronic and structural features of this compound suggest its potential utility in the development of novel materials and catalysts.

In materials science , the indoline core, known for its electron-donating properties, combined with the electron-withdrawing nitrile group, creates a donor-acceptor structure. This makes this compound and its derivatives promising candidates for applications in organic electronics, such as:

Organic Light-Emitting Diodes (OLEDs): As building blocks for emissive materials or host materials in the emissive layer. researchgate.netresearchgate.netmdpi.com

Organic Photovoltaics (OPVs): As components of donor or acceptor materials in the active layer of solar cells.

Refinement of Analytical Techniques for Enhanced Specificity and Sensitivity

As the synthesis and application of this compound and its derivatives expand, the development of sophisticated analytical techniques for their characterization will be paramount. Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods, will be essential for the unambiguous structural elucidation of complex derivatives. numberanalytics.comnumberanalytics.com

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will be crucial for confirming molecular weights and for studying fragmentation patterns, which can aid in structure identification. nih.govmdpi.commdpi.comusda.govnih.gov Given that many reactions involving the indoline scaffold can lead to the formation of chiral centers, the development of robust chromatographic methods, such as chiral High-Performance Liquid Chromatography (HPLC), will be necessary for the separation and analysis of enantiomers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.